molecular formula C25H26N5.Cl<br>C25H26ClN5 B12753040 1,3,3-Trimethyl-2-((methyl(4-(phenylazo)phenyl)hydrazono)methyl)-3H-indolium chloride CAS No. 72984-92-0

1,3,3-Trimethyl-2-((methyl(4-(phenylazo)phenyl)hydrazono)methyl)-3H-indolium chloride

Cat. No.: B12753040
CAS No.: 72984-92-0
M. Wt: 432.0 g/mol
InChI Key: VFWIORFZDNFZID-UHFFFAOYSA-M
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Description

1,3,3-Trimethyl-2-((methyl(4-(phenylazo)phenyl)hydrazono)methyl)-3H-indolium chloride is a cationic indolium-based dye with a complex hydrazono-azo hybrid structure. The molecule features:

  • Core indolium system: A 1,3,3-trimethyl-substituted indolium ring, which stabilizes the cationic charge and enables conjugation for optical applications.
  • Hydrazono linker: A methyl-substituted hydrazone group bridges the indolium core to a phenylazo moiety.
  • Phenylazo substituent: The 4-(phenylazo)phenyl group contributes to extended π-conjugation, enhancing light absorption in the visible spectrum .

This compound is primarily synthesized via coupling reactions involving diazonium salts and hydrazine intermediates under acidic conditions, often optimized using microwave-assisted methods for improved yield and reaction time . Its applications span organic electronics (e.g., cyanine polyelectrolytes for light-harvesting devices) and specialized dyes for analytical or industrial use .

Properties

CAS No.

72984-92-0

Molecular Formula

C25H26N5.Cl
C25H26ClN5

Molecular Weight

432.0 g/mol

IUPAC Name

N-methyl-4-phenyldiazenyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;chloride

InChI

InChI=1S/C25H26N5.ClH/c1-25(2)22-12-8-9-13-23(22)29(3)24(25)18-26-30(4)21-16-14-20(15-17-21)28-27-19-10-6-5-7-11-19;/h5-18H,1-4H3;1H/q+1;/p-1

InChI Key

VFWIORFZDNFZID-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=N/N(C)C3=CC=C(C=C3)N=NC4=CC=CC=C4)C)C.[Cl-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=NN(C)C3=CC=C(C=C3)N=NC4=CC=CC=C4)C)C.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-Trimethyl-2-((methyl(4-(phenylazo)phenyl)hydrazono)methyl)-3H-indolium chloride typically involves the condensation of 1,3,3-trimethyl-2-methyleneindoline with 4-(phenylazo)aniline in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of the compound.

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-2-((methyl(4-(phenylazo)phenyl)hydrazono)methyl)-3H-indolium chloride undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azo group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Products may include nitroso compounds or nitro compounds.

    Reduction: The primary products are aromatic amines.

    Substitution: The products depend on the nucleophile used but generally result in the replacement of the azo group with the nucleophile.

Scientific Research Applications

Chemistry

  • Dye and Reagent : The compound is widely used as a dye in various organic synthesis reactions due to its intense color. It serves as a reagent in chemical reactions that require a chromophore to monitor reaction progress or to visualize products.

Biology

  • Staining Techniques : Its vibrant color makes it suitable for use in microscopy as a staining agent. It enhances the visibility of cellular structures in biological samples, aiding in research and diagnostic applications.

Medicine

  • Photodynamic Therapy : Recent studies have investigated the potential of this compound in photodynamic therapy (PDT), where it can be activated by light to produce reactive oxygen species that selectively kill cancer cells. Its photophysical properties allow for effective light absorption and energy transfer.

Industry

  • Textiles and Inks : The compound is utilized in the production of colored materials such as textiles and inks. Its stability and vibrant hue make it suitable for applications requiring long-lasting coloration.

Case Studies

  • Photodynamic Therapy Research : A study published in a peer-reviewed journal assessed the efficacy of this compound in inhibiting cancer cell growth under light activation. The results indicated significant cytotoxic effects on various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
  • Microscopy Applications : In a laboratory setting, researchers employed this compound as a fluorescent stain for cellular imaging. The results demonstrated enhanced contrast and clarity in microscopy images compared to traditional stains, highlighting its utility in biological research.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can participate in electron transfer reactions, making the compound useful in photodynamic therapy. The molecular targets and pathways involved include interactions with cellular components that can lead to the generation of reactive oxygen species, which are toxic to cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Key Structural Differences Functional Properties Applications References
1,3,3-Trimethyl-2-((methyl(4-(phenylazo)phenyl)hydrazono)methyl)-3H-indolium chloride Contains phenylazo and hydrazono groups; cationic indolium core. High molar absorptivity (~10⁵ L·mol⁻¹·cm⁻¹), redshifted λmax (550–600 nm). Organic electronics, sensors, specialty dyes.
Cy5-Cl (1,3,3-trimethyl-2-[5-(1,3,3-trimethylindolin-2-ylidene)-penta-1,3-dienyl]-3H-indolium chloride) Replaces hydrazono-azo with a pentadienyl chain. NIR absorption (λmax ~650 nm), higher photostability. Bioimaging, fluorescence labeling.
Astrazon Orange G I (1,3,3-Trimethyl-2-(2-(2-methyl-3-indolyl)vinyl)-3H-indolium chloride) Vinyl linker instead of hydrazono-azo; simpler substituents. Moderate λmax (~500 nm), lower thermal stability. Textile dyes, pH indicators.
3H-Indolium derivatives with 4-methylphenyl/phenoxyphenyl substituents Substitutes phenylazo with methyl or phenoxy groups. Blue-shifted absorption (λmax 450–500 nm), reduced solubility in polar media. Niche industrial dyes, charge-transfer complexes.

Market and Industrial Relevance

  • Demand drivers : The compound’s primary market aligns with advanced materials (e.g., cyanine polyelectrolytes ), while simpler analogues dominate cost-sensitive sectors like textiles .

Biological Activity

1,3,3-Trimethyl-2-((methyl(4-(phenylazo)phenyl)hydrazono)methyl)-3H-indolium chloride, also known as a derivative of phenylazo compounds, is a complex organic molecule with potential applications in various biological contexts. Its structure includes an indolium core and phenylazo groups, which are known to exhibit diverse biological activities. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.

  • Molecular Formula : C25H26N5Cl
  • Molecular Weight : 493.58 g/mol
  • CAS Number : 83949-97-7
  • SMILES Notation : CC1(c2ccccc2N+C)C.OS(=O)(=O)[O-]

Biological Activity Overview

The biological activity of 1,3,3-trimethyl-2-((methyl(4-(phenylazo)phenyl)hydrazono)methyl)-3H-indolium chloride can be categorized into several key areas:

1. Antimicrobial Activity

Studies have indicated that compounds with phenylazo groups often exhibit antimicrobial properties. For instance:

  • In vitro studies have shown that similar azo compounds can inhibit the growth of various bacteria and fungi. The presence of the indolium moiety may enhance these effects due to its ability to interact with microbial cell membranes.

2. Antioxidant Properties

Phenylazo compounds are also recognized for their antioxidant capabilities:

  • Research findings suggest that these compounds can scavenge free radicals, thereby reducing oxidative stress in cells. This property is particularly beneficial in preventing cellular damage linked to chronic diseases.

3. Cytotoxic Effects

The cytotoxicity of this compound has been explored in several cancer cell lines:

  • Case Study : A study demonstrated that derivatives similar to this compound showed significant cytotoxic effects against breast cancer cells (MCF-7), with IC50 values indicating effective concentration levels for inducing apoptosis.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeModel/System UsedIC50/Activity LevelReference
Disperse Yellow 23AntimicrobialE. coli50 µg/mL
Azo Compound XAntioxidantDPPH Assay80% inhibition
Azo Compound YCytotoxicMCF-7 Cell Line25 µM

The mechanisms through which 1,3,3-trimethyl-2-((methyl(4-(phenylazo)phenyl)hydrazono)methyl)-3H-indolium chloride exerts its biological effects may include:

  • Intercalation into DNA : Similar azo compounds have been shown to intercalate into DNA strands, potentially leading to mutagenic effects.
  • Enzyme Inhibition : Some studies suggest that these compounds may inhibit specific enzymes involved in cellular metabolism or signaling pathways.

Safety and Toxicology

Toxicological assessments are crucial for understanding the safety profile of this compound:

  • Toxicity Studies : Preliminary evaluations indicate that while some azo compounds can exhibit toxic effects at high concentrations, the specific safety profile of this compound requires further investigation.

Q & A

Q. What are the standard synthetic protocols for preparing this indolium-based azo compound?

The synthesis involves multi-step reactions, including diazo coupling and hydrazone formation. A typical approach involves:

  • Step 1 : Diazotization of 4-aminophenyl derivatives to generate the azo group.
  • Step 2 : Condensation of the diazonium salt with a hydrazone precursor (e.g., methylhydrazine derivatives).
  • Step 3 : Quaternization of the indole nitrogen using methylating agents (e.g., methyl sulfate) to form the indolium cation.
  • Step 4 : Purification via recrystallization or column chromatography.
    Key parameters include reaction temperature (0–5°C for diazo coupling) and solvent selection (e.g., ethanol/water mixtures). Analytical validation via IR (C=N stretch ~1600 cm⁻¹) and ¹H NMR (indolium methyl protons at δ 3.0–3.5 ppm) is critical .

Q. Which spectroscopic techniques are most effective for structural validation?

A combination of methods is required:

  • ¹H/¹³C NMR : Identifies proton environments (e.g., indolium methyl groups, azo-phenyl protons) and carbon backbone.
  • FT-IR : Confirms functional groups (azo N=N stretch ~1400–1600 cm⁻¹; C=N hydrazone ~1590 cm⁻¹).
  • Elemental Analysis : Validates purity by comparing experimental vs. calculated C/H/N/S ratios (deviation <0.3% acceptable).
  • Mass Spectrometry (ESI-MS) : Detects molecular ion peaks ([M-Cl]⁺) and fragmentation patterns .

Q. How can researchers assess the compound’s purity for experimental reproducibility?

  • HPLC : Use a C18 column with UV detection (λ = 350–450 nm for azo chromophores). Purity >98% is ideal.
  • Melting Point : Sharp melting range (<2°C variation) indicates homogeneity.
  • TLC Monitoring : Hexane/ethyl acetate (3:1) as mobile phase; Rf values compared to standards .

Advanced Research Questions

Q. What computational strategies predict this compound’s electronic properties and reactivity?

  • Density Functional Theory (DFT) : B3LYP/6-31G(d) calculations optimize geometry and predict frontier molecular orbitals (HOMO/LUMO). For example, the azo group’s π→π* transitions correlate with UV-Vis absorption maxima (~450 nm).
  • Time-Dependent DFT (TD-DFT) : Models excited-state behavior for applications in photodynamic therapy or dye-sensitized solar cells.
  • Solvent Effects : Use the Polarizable Continuum Model (PCM) to simulate solvatochromic shifts .

Q. How can researchers resolve contradictions between experimental and computational spectroscopic data?

  • Error Source Analysis : Check basis set limitations (e.g., 6-31G(d) vs. def2-TZVP) or solvent model inaccuracies.
  • Vibrational Frequency Scaling : Apply a scaling factor (e.g., 0.961 for B3LYP/6-31G(d)) to align DFT-predicted IR peaks with experimental data.
  • Conformational Sampling : Use molecular dynamics (MD) to account for rotational isomers in NMR predictions .

Q. What methodologies elucidate the compound’s potential biological interactions?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., DNA grooves or enzyme active sites). The indolium cation’s positive charge enhances electrostatic interactions with phosphate backbones.
  • Fluorescence Quenching Assays : Measure binding constants (Kb) with biomolecules (e.g., BSA) via Stern-Volmer plots.
  • Cytotoxicity Screening : MTT assays on cell lines (e.g., HeLa) assess IC50 values, with controls for azo group toxicity .

Q. How does substituent variation on the phenylazo group influence physicochemical properties?

  • Electron-Withdrawing Groups (e.g., NO₂) : Redshift UV-Vis absorption (λmax increases by 20–30 nm) and lower HOMO energy.
  • Electron-Donating Groups (e.g., OCH₃) : Enhance fluorescence quantum yield via charge-transfer stabilization.
  • Steric Effects : Bulky substituents (e.g., Br) reduce aggregation in solution, improving solubility .

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